N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride
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Overview
Description
N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride is a compound that features a pyrrolidine ring attached to a pyridine ring via an amine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride typically involves the reaction of pyridine-2-amine with pyrrolidine under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the pure hydrochloride salt form of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated pyrrolidinyl-pyridine derivatives.
Scientific Research Applications
N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)pyrrolidine: Similar structure but lacks the amine linkage.
N-(pyrrolidin-2-yl)pyridine: Similar structure but with a different position of the pyrrolidine ring attachment.
N-(pyrrolidin-3-yl)pyridine: Similar structure but without the hydrochloride salt form.
Uniqueness
N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride is unique due to its specific amine linkage and hydrochloride salt form, which can influence its solubility, stability, and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H14ClN3 |
---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
N-pyrrolidin-3-ylpyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C9H13N3.ClH/c1-2-5-11-9(3-1)12-8-4-6-10-7-8;/h1-3,5,8,10H,4,6-7H2,(H,11,12);1H |
InChI Key |
PWCSNHZYBQTLFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NC2=CC=CC=N2.Cl |
Origin of Product |
United States |
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